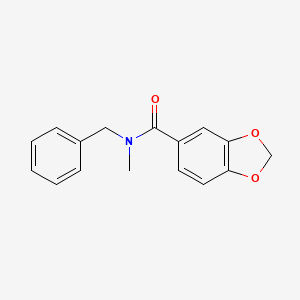

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide

Description

N-Benzyl-N-methyl-1,3-benzodioxole-5-carboxamide (Chemical formula: C₁₈H₁₈N₂O₃) is a synthetic carboxamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) core. It is structurally related to the opioid U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) but replaces the dichlorophenyl group with a methylenedioxybenzene moiety . The compound has been identified in forensic toxicology reports as a novel psychoactive substance (NPS) with opioid-like effects, often co-detected with fentanyl analogues .

Properties

IUPAC Name |

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-17(10-12-5-3-2-4-6-12)16(18)13-7-8-14-15(9-13)20-11-19-14/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFRGSSFKPOMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701201230 | |

| Record name | N-Methyl-N-(phenylmethyl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203585-46-0 | |

| Record name | N-Methyl-N-(phenylmethyl)-1,3-benzodioxole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203585-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(phenylmethyl)-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxole derivative with benzylamine and methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Table 1: Comparison of Amidation Methods

| Parameter | Method A | Method B |

|---|---|---|

| Coupling Reagent | Oxalyl chloride | EDCI/DMAP |

| Solvent | Dioxane | Dichloromethane |

| Reaction Time | 2.5 hours | 48 hours |

| Typical Yield | 62% | 50–75% |

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, though experimental data for this specific compound remains limited. Analogous carboxamides (e.g., N-phenylbenzo[d] dioxole-5-carboxamide ) show:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

-

Reagents: NaOH (aq.), heat

-

Product: Corresponding carboxylate salt

-

Benzodioxole Ring Reactivity

The 1,3-benzodioxole moiety participates in ring-opening reactions under strong acidic conditions, as observed in related compounds:

-

Reagents : Concentrated HSO

-

Product : Catechol derivatives via cleavage of the methylenedioxy bridge

-

Mechanism : Protonation of oxygen atoms followed by nucleophilic attack

N-Alkylation/-Arylation

The N-methyl and N-benzyl groups permit further functionalization:

-

Methyl Group Oxidation :

Electrophilic Aromatic Substitution

The electron-rich benzodioxole ring undergoes nitration and sulfonation:

-

Nitration :

-

Reagents: HNO/HSO

-

Position: Predominantly para to the amide group

-

-

Sulfonation :

-

Reagents: HSO, SO

-

Product: Sulfonic acid derivatives (potential for enhanced solubility)

-

Table 2: Reactivity Trends in Benzodioxole Carboxamides

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Pain Management

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide has been studied for its potential analgesic properties. Research indicates that compounds with similar structures may interact with the vanilloid receptor (TRPV1), which plays a crucial role in pain perception. Inhibition of this receptor could lead to effective pain relief mechanisms without the side effects associated with traditional opioids .

1.2 Anticancer Activity

Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit significant inhibitory effects on cancer cell proliferation. Specifically, this compound has shown promise in targeting epigenetic regulators such as EZH2, which is implicated in various cancers. The compound's ability to inhibit EZH2 activity suggests potential as a therapeutic agent in cancer treatment .

Neuropharmacology

2.1 Neuroprotective Effects

Research into neuroprotective properties indicates that this compound may help mitigate neuronal damage in conditions such as Alzheimer's disease. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress, contributing to improved cognitive function and neuronal health .

2.2 Exploration of Psychotropic Effects

Given the structural similarities to other psychoactive compounds, there is interest in exploring the psychotropic effects of this compound. Preliminary studies suggest that it may influence mood and cognition, warranting further investigation into its potential therapeutic uses in psychiatric disorders .

Analytical Chemistry

3.1 Chemical Analysis and Detection

The compound's unique properties make it a candidate for use in various analytical techniques, including chromatography and mass spectrometry. Its detection can aid in understanding metabolic pathways and the pharmacokinetics of similar compounds, providing valuable insights into drug development processes .

Case Studies

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural Analogues in the Opioid Class

The target compound belongs to a family of synthetic opioids designed to mimic the effects of traditional opioids while evading legal restrictions. Key analogues include:

Key Structural Insights :

Non-Opioid Benzodioxole Carboxamides

Several structurally related carboxamides serve non-opioid roles, demonstrating the versatility of the 1,3-benzodioxole scaffold:

Key Functional Insights :

- Polar substituents (e.g., 3-aminophenyl) enhance solubility and enable applications in medicinal chemistry .

- Heterocyclic modifications (e.g., benzothiazole) diversify bioactivity, enabling antimicrobial or anticancer uses .

Pharmacological and Regulatory Considerations

- Potency : Methylenedioxy-U-47700’s opioid activity remains unquantified but is hypothesized to be lower than U-47700 due to reduced halogenation .

- Legality : Scheduled under analogue laws in regions like South Dakota, reflecting its structural and functional similarity to controlled opioids .

- Toxicity : Co-detection with fentanyl analogues suggests synergistic risks for respiratory depression .

Biological Activity

N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide is an organic compound with the molecular formula CHNO. This compound belongs to the benzodioxole family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzodioxole ring fused with a carboxamide group. This unique configuration contributes to its biological activity. The compound is characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 273.30 g/mol

- CAS Number : 203585-46-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. For instance, studies have shown that derivatives of benzodioxole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Properties

This compound has also shown promising anticancer properties. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

-

Mechanism of Action :

- The compound may inhibit specific enzymes involved in cancer cell proliferation.

- It has been observed to promote cell cycle arrest and apoptosis through pathways involving caspases and Bcl-2 family proteins.

-

Case Studies :

- In vitro studies on MCF-7 (breast cancer) cells indicated that the compound reduced cell viability with an IC value of approximately 15 µM.

- Another study reported that treatment with this compound led to significant apoptosis in A549 (lung cancer) cells, evidenced by increased levels of cleaved caspase-3 and PARP .

Research Findings

Recent studies have highlighted the potential of benzodioxole derivatives in drug development:

- A study published in Pharmaceutical Biology demonstrated that related compounds exhibited significant antidiabetic effects alongside anticancer activity, suggesting a multifaceted therapeutic profile .

- Another investigation focused on structural modifications of benzodioxoles to enhance their biological efficacy, revealing that specific substitutions could improve their potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-benzyl-N-methyl-1,3-benzodioxole-5-carboxamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling 1,3-benzodioxole-5-carboxylic acid with N-benzyl-N-methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Challenges : Avoiding hydrolysis of the benzodioxole ring under acidic/basic conditions and minimizing byproducts from incomplete amine coupling.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- NMR : NMR shows characteristic benzodioxole protons as a singlet at δ 6.0–6.5 ppm and N-methyl as a singlet at δ 3.0–3.3 ppm. NMR confirms the amide carbonyl at ~165–170 ppm .

- Mass Spectrometry : ESI-MS typically yields [M+H]+ at m/z 314.1 (calculated exact mass: 313.12 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging high-resolution data to resolve benzyl/methyl substituent orientations .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, fluorination) impact the biological activity of benzodioxole carboxamides?

- Methodological Answer :

- Fluorination : Introducing difluoro groups (e.g., as in piperflanilide) enhances metabolic stability and insecticidal activity by increasing electronegativity and reducing oxidative degradation .

- Halogenation : Bromine at the ortho position (e.g., in opioid analogs) improves receptor binding affinity via hydrophobic interactions, as observed in SAR studies of U-47700 derivatives .

- Experimental Design : Compare IC50 values in receptor-binding assays (e.g., μ-opioid receptor for psychoactive analogs) and metabolic stability in liver microsome assays .

Q. What analytical strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and blood-brain barrier penetration using LC-MS/MS. For example, methylenedioxy-U-47700 shows higher CNS penetration than non-fluorinated analogs due to lipophilicity .

- Metabolite Identification : Use HRMS and NMR to identify active metabolites that may explain discrepancies (e.g., N-demethylation or benzodioxole ring opening) .

- Dose-Response Modeling : Apply nonlinear regression to reconcile in vitro potency (nM range) with in vivo efficacy (mg/kg doses) .

Q. How can crystallographic data improve the design of benzodioxole carboxamide analogs?

- Methodological Answer :

- Torsion Angle Analysis : Use SHELXL to analyze rotatable bonds (e.g., N-methyl and benzyl groups) and predict conformational flexibility. For example, trans-geometry at the amide bond is favored in opioid analogs .

- Hydrogen Bonding Networks : Identify key interactions (e.g., between the carbonyl oxygen and receptor residues) to guide substitutions that enhance binding .

- Twinned Data Refinement : For challenging crystals, employ SHELXPRO to handle twinning and improve R-factor convergence .

Q. What in silico tools predict the environmental or toxicological profile of benzodioxole carboxamides?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (≈2.5–3.5), aqueous solubility, and CYP450 inhibition. High logP correlates with bioaccumulation risks .

- Ecotoxicology : Apply ECOSAR to predict acute toxicity to aquatic organisms. Piperflanilide derivatives, for instance, show moderate fish toxicity (LC50 ~1 mg/L) due to fluorinated groups .

- NOEL Estimation : For flavoring agents, extrapolate from rodent studies (e.g., 20 mg/kg/day NOEL for related carboxamides) using allometric scaling .

Data Contradiction Analysis

Q. How to address conflicting reports on the cis/trans geometry of the amide bond in benzodioxole carboxamides?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature NMR to observe coalescence of diastereotopic protons, confirming rotational barriers .

- DFT Calculations : Compare calculated (e.g., Gaussian) and experimental chemical shifts to validate preferred geometries .

- Crystallographic Evidence : Prioritize X-ray structures (e.g., CSD entries) over solution-phase data, as crystal packing forces may stabilize less common conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.